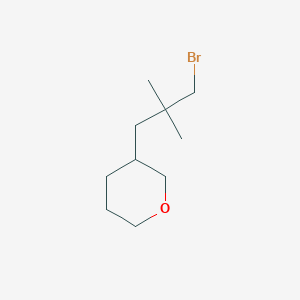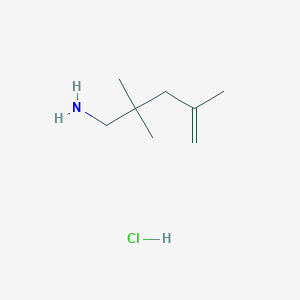![molecular formula C12H17NO2 B1485403 trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1843344-03-5](/img/structure/B1485403.png)
trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-{[(2-methoxybenzyl)amino]cyclobutane}-1-ol, is an organic compound with a molecular formula of C10H17NO2. It is a colorless liquid with a pleasant odor and is used as a solvent in many industrial and laboratory applications. Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol is a versatile compound with a wide range of uses, from pharmaceuticals to cosmetics.
Scientific Research Applications
Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a solvent in the synthesis of various organic compounds, such as 1,2,3-triazole, 1,2,4-triazole, and 1,2,3-triazole derivatives. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. Additionally, trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol has been used as a catalyst in the synthesis of various organic compounds, such as alcohols, ketones, and amides.
Mechanism of Action
The mechanism of action of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol is not yet fully understood. However, it is believed that the compound acts as a Lewis base, forming a complex with the electrophile. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol are not yet fully understood. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, the compound has been found to have some antimicrobial activity and may have potential applications in the treatment of certain bacterial infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it has a low toxicity, making it a safer alternative to other solvents. However, the compound has a relatively low boiling point, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively low solubility in water, which can also limit its usefulness in certain experiments.
Future Directions
There are numerous potential future directions for research involving trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds. Additionally, further research could be conducted into the compound’s potential uses in the treatment of certain bacterial infections and its potential as an antimicrobial agent. Finally, further research could be conducted into the compound’s potential uses as a solvent in various industrial and laboratory applications.
properties
IUPAC Name |
(1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-9(12)8-13-10-6-7-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKSHMBWVNJPY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



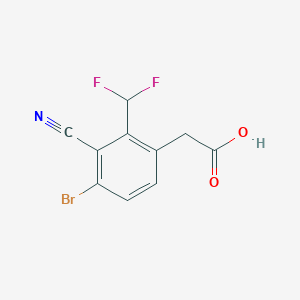
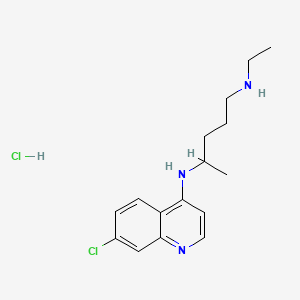
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
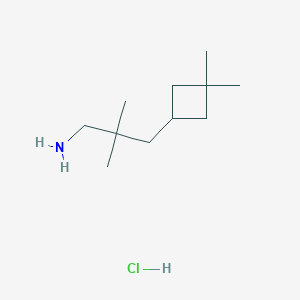

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)

